molecular formula C12H14N2O5 B4626953 ethyl N-[(4-nitrophenyl)acetyl]glycinate

ethyl N-[(4-nitrophenyl)acetyl]glycinate

Cat. No. B4626953
M. Wt: 266.25 g/mol
InChI Key: IJDINBWXKVQSQW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves strategic functionalization and protection strategies. For instance, the use of photolabile protecting groups, such as bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, for aldehydes and ketones illustrates advanced techniques in organic synthesis that might be applicable to the synthesis of Ethyl N-[(4-nitrophenyl)acetyl]glycinate (Kantevari, S., Venkata Narasimhaji, Ch., & Mereyala, H., 2005). Additionally, the synthesis of ethyl N-(diphenylmethylene)glycinate showcases reactions under solid-liquid phase transfer catalysis conditions, hinting at the methodological diversity available for synthesizing complex esters and amides (López, A. et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl N-[(4-nitrophenyl)acetyl]glycinate can be elucidated through techniques like X-ray crystallography, which provides insights into the atomic arrangement and confirms the synthesis of the desired compound. For example, the efficient synthesis of Ethyl-2-(4-Aminophenoxy) Acetate and its structural analysis through X-ray and Hirshfeld surface analysis demonstrates the level of detail attainable in understanding compound geometries (Altowyan, M. et al., 2022).

Chemical Reactions and Properties

Ethyl N-[(4-nitrophenyl)acetyl]glycinate's reactivity can be inferred from related compounds. For instance, the synthesis of ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate via Lossen rearrangement illustrates complex reaction pathways that similar esters might undergo (Thalluri, K. et al., 2014).

Scientific Research Applications

Photolabile Protecting Groups

  • A study introduced a new photolabile protecting group for aldehydes and ketones, showcasing its synthesis in good yields. The protecting groups demonstrated stability under acidic and basic conditions and could be efficiently removed upon irradiation, suggesting potential applications in the release of ethyl N-[(4-nitrophenyl)acetyl]glycinate under controlled conditions (Kantevari, Venkata Narasimhaji, & Mereyala, 2005).

Synthesis of Key Synthons

  • Ethyl glycinate hydrochloride was used as a starting material in a metal-free process to prepare ethyl 5-acetyl-1H-pyrazole-3-carboxylate, a critical intermediate for darolutamide, a potential blockbuster drug. This research highlights the versatility of ethyl glycinate derivatives in the synthesis of pharmaceutical intermediates (Szilágyi et al., 2022).

Magnetic Resonance Imaging (MRI) Contrast Agents

  • A study focused on the synthesis of polyacetylenes containing TEMPO (2,2,6,6-tetramethyl-piperidine oxyl) and poly(ethylene glycol) for targeted bimodal MRI/optical imaging of tumors. This research demonstrates the potential of ethyl glycinate derivatives in developing novel MRI contrast agents for cancer diagnosis (Huang et al., 2015).

Catalysis and Reaction Mechanisms

  • Ethyl N-(diphenylmethylene)glycinate was studied for its applications in solid-liquid phase-transfer catalysis, including monoalkylations, dialkylations, and Michael additions. The findings suggest the compound's utility in synthesizing alpha-substituted amino acids and derivatives, showcasing its potential in organic synthesis (López et al., 1996).

Nucleophilic Aromatic Photosubstitution

  • A dual mechanistic pathway was identified in the nucleophilic aromatic photosubstitution of 4-nitroanisole with ethyl glycinate, demonstrating the compound's reactivity and potential applications in synthetic chemistry (Cantos, Marquet, & Moreno‐Mañas, 1989).

properties

IUPAC Name

ethyl 2-[[2-(4-nitrophenyl)acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-2-19-12(16)8-13-11(15)7-9-3-5-10(6-4-9)14(17)18/h3-6H,2,7-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDINBWXKVQSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{[2-(4-nitrophenyl)acetyl]amino}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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